3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde
Description
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde (CAS: 938294-99-6) is a brominated benzaldehyde derivative featuring a 2-(dimethylamino)ethoxy substituent at the para position and a bromine atom at the meta position on the aromatic ring. This compound is cataloged with a purity of 98% and is identified by the molecular formula C₁₁H₁₄BrNO₂, corresponding to a molecular weight of 272.15 g/mol . Its structure combines electron-withdrawing (bromine) and electron-donating (dimethylaminoethoxy) groups, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)5-6-15-11-4-3-9(8-14)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEDJYVFADMUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627561 | |
| Record name | 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938294-99-6 | |
| Record name | 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde typically involves the bromination of 4-[2-(dimethylamino)ethoxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, nucleophiles such as amines or thiols, and oxidizing or reducing agents like potassium permanganate or sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzaldehydes, while nucleophilic substitution can produce a range of amine or thiol derivatives .
Scientific Research Applications
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules . The compound can modulate enzyme activities and affect cellular processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
The following analysis compares 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde with structurally analogous brominated benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Structural and Functional Group Analysis
Key structural analogs include:
- 3-Bromo-4-(dimethylamino)benzaldehyde (CAS: 56479-63-1): Lacks the ethoxy spacer in the substituent, directly attaching the dimethylamino group to the benzene ring.
- 4-Bromo-2-(dimethylamino)benzaldehyde (CAS: 1030863-12-7): Differs in bromine and dimethylamino group positions (bromine at C4, dimethylamino at C2).
- 3-Bromo-4-ethoxybenzaldehyde (CAS: 108373-05-3): Replaces the dimethylaminoethoxy group with a simple ethoxy group.
The dimethylaminoethoxy group in the target compound enhances solubility in polar solvents compared to analogs with shorter or non-polar substituents.
Physicochemical Properties
Key Observations :
- Molecular Weight: The target compound has the highest molecular weight due to the extended ethoxy-dimethylamino chain.
- Melting Points : While data for the target compound is unavailable, analogs like 2-Bromo-3,4-dimethoxybenzaldehyde exhibit distinct melting points (86°C), suggesting substituent polarity significantly influences crystallinity .
- Purity : Commercial analogs typically exhibit 95–98% purity, except 3-Bromo-4-ethoxybenzaldehyde, which is listed at 100% .
Biological Activity
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde (CAS Number: 938294-99-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
Molecular Structure:
- Chemical Formula: CHBrN O
- Canonical SMILES: BrC1=CC(=C(C=C1)OCCN(C)C)C=O
The synthesis of this compound typically involves the bromination of 4-[2-(dimethylamino)ethoxy]benzaldehyde, which can be achieved through electrophilic aromatic substitution. The reaction conditions generally require a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
-
Enzyme Inhibition:
- Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
-
Receptor Modulation:
- Preliminary research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases.
-
Antitumor Activity:
- Some derivatives of this compound have been evaluated for their antitumor properties, showing selective cytotoxicity against various cancer cell lines.
Case Studies and Experimental Data
-
In Vitro Studies:
- In a study examining the activity of related compounds, this compound demonstrated significant inhibition of tumor cell proliferation in vitro, particularly in melanoma cell lines with mutated BRAF genes. The compound's mechanism was linked to the modulation of ERK signaling pathways, which are often dysregulated in cancer.
-
Structure-Activity Relationship (SAR):
- A comprehensive SAR analysis revealed that modifications to the ethoxy and dimethylamino groups significantly influenced the compound's biological activity. For instance, replacing the bromine with other halogens altered receptor binding affinity and enzyme inhibition potency.
Comparative Biological Activity
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Moderate | 12.5 | nAChR |
| Related Compound A | High | 5.0 | BRAF |
| Related Compound B | Low | 25.0 | nAChR |
Applications in Research
This compound is utilized in various research fields:
- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and neurodegenerative diseases.
- Neuroscience: Investigating its role as a modulator of nAChRs could lead to insights into treatments for Alzheimer's disease and other cognitive disorders.
- Pharmacology: Understanding its interactions with biological targets can aid in drug design and optimization processes.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 4-hydroxybenzaldehyde with a brominating agent (e.g., NBS or Br₂) to introduce the bromo group at the 3-position.
- Step 2 : Introduce the 2-(dimethylamino)ethoxy side chain via Williamson ether synthesis, using 2-(dimethylamino)ethyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via NMR (¹H/¹³C) and FTIR .
Key Data:
Q. How is the compound characterized to confirm its purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton (~10.0 ppm), aromatic protons (δ 7.5–8.0 ppm), and dimethylamino group protons (δ 2.3–2.6 ppm) .
- X-ray Crystallography : Monoclinic crystal system with unit cell parameters a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å, and β = 95.67° .
- Mass Spectrometry : Exact mass (calculated for C₁₁H₁₄BrNO₂): 279.02 g/mol .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicology : Limited data exist, but analogous brominated aldehydes show moderate toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) and consult an ophthalmologist .
Advanced Research Questions
Q. How does the electronic nature of the bromo and dimethylaminoethoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- The bromo group acts as a directing group for electrophilic substitution, while the electron-donating dimethylaminoethoxy group enhances para/ortho reactivity in Suzuki-Miyaura couplings.
- Example : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C .
- Contradiction Alert: Some studies report competing elimination pathways; optimize reaction time (monitor via TLC) to minimize byproducts .
Q. What strategies resolve regioselectivity challenges in synthesizing derivatives of this compound?
Methodological Answer:
- Protection/Deprotection : Protect the aldehyde group (e.g., as an acetal) before bromination to avoid side reactions .
- Computational Modeling : DFT studies (e.g., Gaussian 09) predict electron density distribution to guide substitution sites .
- Experimental Validation : Compare HPLC retention times and HRMS data of isomers .
Q. How do steric and electronic effects impact its catalytic applications in asymmetric synthesis?
Q. What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal studies (e.g., peak at 2θ = 12.5° for Form I vs. 13.2° for Form II) .
- DSC : Detect melting point variations (e.g., Form I: 120°C; Form II: 115°C) .
Contradiction Analysis
Q. Why do different synthetic routes yield conflicting yields for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
